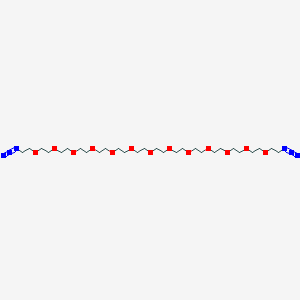
Azido-PEG13-azide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azido-PEG13-azide is a compound belonging to the class of polyethylene glycol (PEG) derivatives. It is primarily used as a linker in the synthesis of proteolysis targeting chimeras (PROTACs), which are molecules designed to degrade specific proteins within cells. The compound features azide groups at both ends, making it a versatile reagent in click chemistry, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Azido-PEG13-azide is synthesized through a series of chemical reactions involving the introduction of azide groups to a PEG backbone. The typical synthetic route involves the reaction of PEG with azide-containing reagents under controlled conditions. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the azide introduction .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically produced in bulk quantities and stored under specific conditions to maintain its stability .
Análisis De Reacciones Químicas
Types of Reactions
Azido-PEG13-azide undergoes several types of chemical reactions, including:
Click Chemistry Reactions: The compound is highly reactive in CuAAC and SPAAC reactions, where it forms stable triazole linkages with alkyne-containing molecules.
Substitution Reactions: The azide groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
CuAAC Reactions: Copper sulfate and sodium ascorbate are commonly used as catalysts in CuAAC reactions involving this compound.
SPAAC Reactions: Strain-promoted reactions typically involve dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) as reactants.
Major Products
The major products formed from these reactions are triazole-linked compounds, which are used in various applications, including drug development and material science .
Aplicaciones Científicas De Investigación
Azido-PEG13-azide has a wide range of applications in scientific research:
Chemistry: It is used as a linker in the synthesis of PROTACs, facilitating the targeted degradation of proteins
Medicine: This compound is used in the development of targeted therapies, particularly in cancer research, where it helps in the selective degradation of oncogenic proteins
Industry: The compound is utilized in the production of advanced materials and nanotechnology applications.
Mecanismo De Acción
Azido-PEG13-azide exerts its effects through its azide groups, which participate in click chemistry reactions. In the context of PROTACs, the compound acts as a linker connecting two ligands: one targeting the protein of interest and the other recruiting an E3 ubiquitin ligase. This interaction leads to the ubiquitination and subsequent degradation of the target protein via the proteasome pathway .
Comparación Con Compuestos Similares
Similar Compounds
Azido-PEG4-azide: A shorter PEG linker with similar reactivity but different physical properties.
Azido-PEG8-azide: Another PEG-based linker with intermediate length and properties
Uniqueness
Azido-PEG13-azide is unique due to its longer PEG chain, which provides greater flexibility and solubility in various solvents. This makes it particularly useful in applications requiring longer linkers or higher solubility .
Propiedades
Fórmula molecular |
C28H56N6O13 |
|---|---|
Peso molecular |
684.8 g/mol |
Nombre IUPAC |
1-azido-2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethane |
InChI |
InChI=1S/C28H56N6O13/c29-33-31-1-3-35-5-7-37-9-11-39-13-15-41-17-19-43-21-23-45-25-27-47-28-26-46-24-22-44-20-18-42-16-14-40-12-10-38-8-6-36-4-2-32-34-30/h1-28H2 |
Clave InChI |
UHGFMSXOMZDCPH-UHFFFAOYSA-N |
SMILES canónico |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


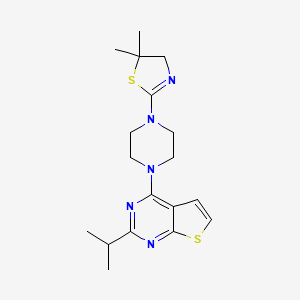
![2-(1,3-Benzothiazol-2-yl)-3-[2-(4-fluorophenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile](/img/structure/B15073783.png)
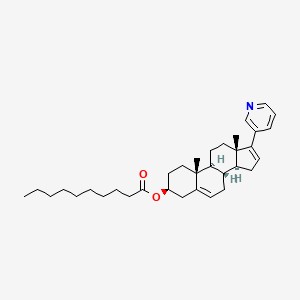
![(1R,2S,5S)-3-[2-(4-methoxyphenoxy)acetyl]-6,6-dimethyl-N-[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B15073793.png)
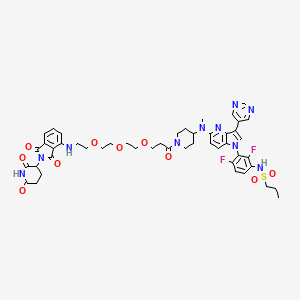
![tetrasodium;5-[[[(1R)-1-(4-bromophenyl)ethyl]amino]-phosphonatomethyl]quinoxaline-2,3-diolate](/img/structure/B15073806.png)
![N-[2-[2-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethoxy]ethyl]-3-(4-methyl-2,5-dioxofuran-3-yl)propanamide](/img/structure/B15073809.png)
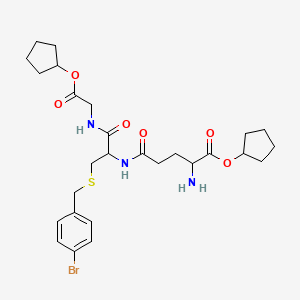
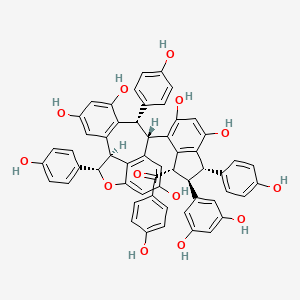
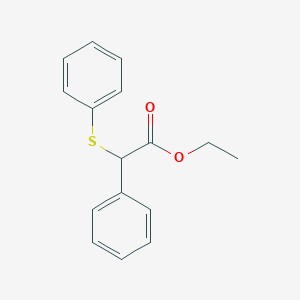

![1-[(2S)-1-methylsulfonylpropan-2-yl]-4-(trifluoromethyl)indole-5-carbonitrile](/img/structure/B15073845.png)
![(2S,4R)-N-[(1R,2S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-ethylpiperidine-2-carboxamide](/img/structure/B15073846.png)
![(2S)-2-hydroxy-2-[2-(4-iodophenyl)ethyl]butanedioic acid](/img/structure/B15073847.png)
